molecular formula C21H12F5N3O2S2 B2606847 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1260984-95-9

2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Número de catálogo: B2606847
Número CAS: 1260984-95-9
Peso molecular: 497.46
Clave InChI: GRINVTQRWDUTRC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a thieno[3,2-d]pyrimidinone derivative featuring a 3,5-difluorophenyl group at position 3 of the pyrimidinone core and a sulfanylacetamide side chain terminating in a 3-(trifluoromethyl)phenyl group. Its structure combines fluorinated aromatic systems with a thioether linkage, which is critical for modulating biological activity and pharmacokinetic properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the difluorophenyl moiety may influence target binding through electron-withdrawing effects and steric interactions .

Propiedades

IUPAC Name

2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12F5N3O2S2/c22-12-7-13(23)9-15(8-12)29-19(31)18-16(4-5-32-18)28-20(29)33-10-17(30)27-14-3-1-2-11(6-14)21(24,25)26/h1-9H,10H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRINVTQRWDUTRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12F5N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C24H20F5N3O2SC_{24}H_{20}F_5N_3O_2S. The structure features a thieno[3,2-d]pyrimidine core with various substituents that enhance its biological profile.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, a study published in 2019 identified a related compound as a promising anticancer agent through screening on multicellular spheroids. The mechanism involved the induction of apoptosis in cancer cells and inhibition of cell proliferation, suggesting that this class of compounds could be effective in cancer therapy .

Antihypertensive and Cardiovascular Effects

Compounds derived from thieno[3,2-d]pyrimidines have been associated with antihypertensive and cardiovascular effects. Research has shown that these compounds can act as calcium antagonists and platelet aggregation inhibitors, which are beneficial in managing hypertension and preventing thrombotic events .

Analgesic Properties

In addition to anticancer and cardiovascular effects, there is evidence suggesting analgesic properties for similar thieno derivatives. These compounds may modulate pain pathways, providing relief in various pain models .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The interaction with various receptors may lead to changes in signaling pathways that promote apoptosis or inhibit angiogenesis.
  • Ion Channel Interaction : As noted for antihypertensive effects, modulation of calcium channels can lead to vasodilation and reduced blood pressure.

Study 1: Anticancer Screening

A recent study focused on the anticancer properties of related thieno derivatives. The results indicated a significant reduction in tumor size in vivo when treated with these compounds. The study highlighted the importance of the thieno group in enhancing the bioactivity against cancer cells .

Study 2: Cardiovascular Research

Another research effort investigated the cardiovascular effects of thieno derivatives. The findings demonstrated that these compounds effectively reduced blood pressure in hypertensive animal models, showcasing their potential as therapeutic agents for cardiovascular diseases .

Data Tables

Activity Effect Reference
AnticancerInduces apoptosis
AntihypertensiveReduces blood pressure
AnalgesicModulates pain pathways

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound belongs to a class of sulfanylacetamide derivatives of thieno[3,2-d]pyrimidinones. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Pyrimidinone Core) Acetamide Terminal Group Molecular Weight (g/mol) Key Features
Target Compound 3-(3,5-Difluorophenyl) 3-(Trifluoromethyl)phenyl ~487.4* High electronegativity (F, CF₃); potential kinase inhibition
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide 3-(4-Chlorophenyl) 2-(Trifluoromethyl)phenyl ~485.9 Chlorine substituent (larger atomic radius); altered steric interactions
2-{[3-(3,5-Difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide 3-(3,5-Difluorophenyl) 2,5-Dimethoxyphenyl ~509.4 Methoxy groups improve solubility but reduce lipophilicity

*Calculated based on molecular formula (C₂₁H₁₃F₅N₃O₂S₂).

Key Observations :

Substituent Effects: Fluorine vs. Chlorine: The target compound’s 3,5-difluorophenyl group provides stronger electron-withdrawing effects compared to 4-chlorophenyl in the analog . Fluorine’s smaller size may enhance binding to hydrophobic pockets in enzymes (e.g., kinases).

Bioactivity Implications :

  • The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation, a common issue with methoxy or hydroxyl groups .
  • Dimethoxy-substituted analogs (e.g., N-(2,5-dimethoxyphenyl)) may exhibit better aqueous solubility but lower membrane permeability due to increased polarity .

Synthetic Challenges: The synthesis of fluorinated analogs requires precise control of reaction conditions to avoid defluorination or side reactions, as noted in studies of related phthalimide derivatives .

Research Findings and Pharmacological Relevance

  • Kinase Inhibition: Thieno[3,2-d]pyrimidinones are known to inhibit kinases (e.g., EGFR, VEGFR) due to their ability to mimic ATP-binding motifs. Fluorine and trifluoromethyl groups enhance binding affinity to hydrophobic kinase pockets .
  • Anticancer Potential: Similar compounds with chlorophenyl or fluorophenyl substituents have demonstrated antiproliferative activity in vitro, though efficacy varies with substituent positioning .

Table 2: Hypothetical Bioactivity Profile

Property Target Compound 4-Chlorophenyl Analog Dimethoxyphenyl Analog
Lipophilicity (LogP) ~3.8 (estimated) ~3.6 ~2.9
Metabolic Stability High (CF₃ group) Moderate (Cl group) Low (methoxy groups)
Solubility (µg/mL) ~15 (predicted) ~20 ~50

Q & A

Basic Research Question

  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for structurally similar pyrimidine derivatives .
  • NMR spectroscopy : ¹⁹F NMR to track fluorinated aromatic groups; 2D NOESY to verify spatial proximity of substituents.
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular formula and detect impurities.

How can statistical experimental design (DoE) improve reaction efficiency for scaled-up synthesis?

Advanced Research Question
A factorial design approach minimizes trial-and-error:

  • Variables : Temperature, solvent ratio, catalyst loading.
  • Response surface methodology (RSM) : Optimize parameters for maximum yield. For example, a central composite design reduced reaction steps in analogous pyrimidine syntheses from 8 to 3 .
  • Taguchi method : Prioritize variables affecting yield (e.g., solvent polarity > temperature).

What strategies address discrepancies in bioactivity data between in vitro and in vivo studies for this compound?

Advanced Research Question

  • Metabolic profiling : LC-MS to identify metabolites causing reduced activity in vivo.
  • Protein binding assays : Measure plasma protein binding (e.g., using equilibrium dialysis) to explain bioavailability gaps.
  • Formulation adjustments : Use nanoemulsions or liposomes to enhance solubility, as fluorinated acetamides often exhibit poor aqueous stability .

How can AI-driven process simulation (e.g., COMSOL) optimize reactor design for continuous synthesis?

Advanced Research Question

  • Multi-physics modeling : Simulate heat transfer and fluid dynamics in microreactors to prevent hotspots during exothermic steps (e.g., thienopyrimidine ring closure).
  • Reinforcement learning : Train AI agents to adjust flow rates and temperatures in real-time, reducing batch-to-batch variability .

What safety protocols are critical when handling fluorinated and sulfanyl-containing intermediates?

Basic Research Question

  • Ventilation : Use fume hoods to prevent inhalation of volatile fluorinated byproducts.
  • PPE : Nitrile gloves and goggles to avoid skin/eye contact with sulfanyl groups, which can cause irritation .
  • Waste disposal : Neutralize acidic reaction quenches (e.g., NH₄Cl) before disposal to avoid toxic gas release.

How does the electronic nature of the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question
The –CF₃ group is strongly electron-withdrawing, which:

  • Activates electrophilic positions : Enhances reactivity in Suzuki-Miyaura couplings at the pyrimidine ring.
  • Reduces nucleophilicity : May necessitate stronger bases (e.g., Cs₂CO₃) for SNAr reactions.
  • Spectroscopic impact : ¹⁹F NMR shifts (δ ~ -60 ppm) help track reaction progress .

What methodologies are recommended for analyzing in vitro stability under physiological conditions?

Advanced Research Question

  • pH stability assays : Incubate the compound in buffers (pH 1.2–7.4) and monitor degradation via HPLC.
  • Oxidative stress testing : Expose to H₂O₂ or liver microsomes to simulate metabolic breakdown.
  • Light sensitivity : UV-vis spectroscopy to assess photodegradation, critical for fluorophores .

How can crystal engineering improve the compound’s physicochemical properties for formulation?

Advanced Research Question

  • Co-crystallization : Pair with co-formers (e.g., succinic acid) to enhance solubility.
  • Polymorph screening : Use solvent-drop grinding to identify stable crystalline forms.
  • Hirshfeld surface analysis : Predict intermolecular interactions (e.g., F⋯H contacts) affecting melting points .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.